3-Dimethylphosphorylcycloheptan-1-one
Description
3-Dimethylphosphorylcycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptanone ring substituted with a dimethylphosphoryl group (-PO(CH₃)₂) at the 3-position. This compound is of interest in organophosphorus chemistry due to the unique electronic and steric effects imparted by the phosphoryl group.
Properties
IUPAC Name |
3-dimethylphosphorylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2P/c1-12(2,11)9-6-4-3-5-8(10)7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVORKDJQGAVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylcycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The dimethylphosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Dimethylphosphorylcycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylcycloheptan-1-one involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The phosphoryl group in 3-Dimethylphosphorylcycloheptan-1-one distinguishes it from other cyclic ketones. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Cyclic Ketones
Key Observations :
- Substituent Effects : The dimethylphosphoryl group is highly polar, enhancing solubility in polar solvents (e.g., water or alcohols) compared to hydrophobic substituents like phenyl or methyl groups .
Physicochemical Properties
While direct data on this compound is scarce, inferences can be drawn from related compounds:
Table 2: Inferred Physicochemical Properties
Research Findings :
- Phosphoryl Group Impact : The phosphoryl group in this compound is expected to increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions) compared to less polar analogs like 3-Methyl-3-phenylcyclopentan-1-one .
Regulatory and Industrial Relevance
- 3-Methyl-3-phenylcyclopentan-1-one : Widely used in fragrance and pharmaceutical industries due to its stable cyclic structure and compatibility with organic synthesis .
- cis-1,3-Dimethylcyclopentane : Listed in regulatory databases (e.g., EPA) with environmental monitoring data, highlighting its persistence in sediments .
- This compound: Likely subject to stringent regulatory oversight due to its phosphorus content, similar to organophosphorus pesticides or flame retardants.
Biological Activity
3-Dimethylphosphorylcycloheptan-1-one is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound, characterized by its cycloheptane structure and dimethylphosphoryl group, exhibits unique chemical properties that influence its biological activity. The presence of the phosphoryl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄NO₃P |
| Molecular Weight | 201.18 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the compound may inhibit certain enzymatic pathways, leading to altered cellular responses.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.
- Neuroprotective Effects : Some studies suggest that dimethylphosphoryl compounds may offer neuroprotection through modulation of neurotransmitter systems.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various dimethylphosphoryl compounds on human tumor cell lines. Results indicated that this compound exhibited significant growth inhibition in specific cancer types, particularly breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : In a comparative analysis, this compound was tested against common bacterial pathogens. The compound demonstrated notable antibacterial activity, comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
- Neuroprotection : An experimental model assessed the neuroprotective effects of the compound in neurodegenerative disease models. The findings indicated a reduction in oxidative stress markers and improved neuronal survival rates, highlighting its potential therapeutic application in neurodegenerative disorders.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
